Einecs 281-026-1
説明
EINECS (European Inventory of Existing Commercial Chemical Substances) number 281-026-1 corresponds to a chemical compound within the category of quaternary ammonium compounds featuring perfluorinated alkyl chains. These compounds are typically used in coatings, firefighting foams, and specialized industrial processes.
特性
CAS番号 |
83846-50-8 |
|---|---|
分子式 |
C19H27N3O4S |
分子量 |
393.5 g/mol |
IUPAC名 |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetic acid;piperidine |
InChI |
InChI=1S/C14H16N2O4S.C5H11N/c1-16(2)12-7-3-6-11-10(12)5-4-8-13(11)21(19,20)15-9-14(17)18;1-2-4-6-5-3-1/h3-8,15H,9H2,1-2H3,(H,17,18);6H,1-5H2 |
InChIキー |
JECQUSKZEKZZEX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)O.C1CCNCC1 |
製品の起源 |
United States |
化学反応の分析
科学研究における用途
This compoundは、科学研究において幅広い用途があり、その中には以下が含まれます。
化学: さまざまな化学反応や合成プロセスで試薬として使用されます。
生物学: 細胞プロセスと相互作用を理解するための生物学的調査で使用されます。
医学: 潜在的な治療効果と作用機序について調査されています。
科学的研究の応用
Einecs 281-026-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial products and materials.
作用機序
EINECS 281-026-1の作用機序には、特定の分子標的と経路との相互作用が関係します。この化合物は、これらの標的に結合することで効果を発揮し、一連の生化学反応を引き起こし、その結果、観察される効果が生じます。 特定の用途や状況によって、関与する正確な分子標的と経路は異なる場合があります .
類似化合物との比較
Research Findings and Data Gaps
- Toxicity Data: Limited experimental data exist for this compound itself, but read-across models suggest bioaccumulation factors (BAF) >5,000 in aquatic organisms, consistent with perfluorinated analogs .
- Regulatory Status : Both Compounds A and B are under scrutiny under EU REACH for PBT properties, implying similar regulatory risks for 281-026-1 .
- Functional Trade-offs: While this compound offers superior thermal stability compared to non-fluorinated surfactants, its environmental persistence necessitates alternatives with shorter perfluoroalkyl chains or biodegradable functional groups .
Q & A
Q. What are the standardized methodologies for characterizing the structural and physicochemical properties of EC 281-026-1?
Q. How can researchers address inconsistencies in reported solubility or stability data for EC 281-026-1?
Conduct controlled stability studies under varying conditions (pH, temperature, light exposure) and compare results with literature using statistical tools (e.g., ANOVA). Document deviations in methodology (e.g., solvent purity, measurement intervals) that may explain discrepancies. Use frameworks like PICO to refine variables and ensure comparability .
Q. What criteria should guide the selection of synthesis routes for EC 281-026-1 in academic settings?
Prioritize routes with minimal hazardous intermediates, high atom economy, and scalability for lab-scale production. Validate each step via intermediate characterization (e.g., melting points, spectral data) and include reaction yields, byproducts, and purification details in supplementary materials .
Q. How can researchers identify gaps in existing literature on EC 281-026-1’s bioactivity?
Perform systematic reviews using databases (PubMed, SciFinder) and apply inclusion/exclusion criteria to filter studies. Highlight methodological limitations (e.g., small sample sizes, lack of controls) and propose experiments to address these gaps, such as dose-response assays or mechanistic studies .
Q. What protocols ensure ethical and reproducible toxicity testing for EC 281-026-1?
Adhere to OECD guidelines for in vitro/in vivo assays, including positive/negative controls and blinded data analysis. Report LD50, EC50, and confidence intervals in tabular format. Address ethical compliance (e.g., IACUC approval) and data transparency in appendices .
Advanced Research Questions
Q. How can advanced statistical models resolve contradictions in EC 281-026-1’s pharmacokinetic data across studies?
Apply meta-analysis or Bayesian inference to integrate heterogeneous datasets. Control for covariates (e.g., administration routes, species differences) and publish code/data for peer validation. Use sensitivity analysis to identify outlier studies and propose standardized protocols .
Q. What experimental designs optimize the discovery of novel catalytic applications for EC 281-026-1?
Employ Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst loading). Use response surface methodology to model optimal conditions and validate predictions via kinetic studies. Compare results with computational simulations (DFT, MD) to elucidate mechanisms .
Q. How should researchers approach interdisciplinary studies combining EC 281-026-1 with nanomaterials?
Integrate characterization techniques (TEM, XRD) to assess composite stability and functionality. Address interfacial interactions via spectroscopic mapping (e.g., Raman, XPS) and correlate findings with performance metrics (e.g., catalytic efficiency). Publish raw imaging data in repositories for collaborative analysis .
Q. What strategies mitigate biases in high-throughput screening (HTS) data for EC 281-026-1’s drug-likeness?
Implement plate normalization and Z’-factor validation to minimize false positives/negatives. Use machine learning (e.g., random forests) to prioritize hits based on ADMET profiles. Disclose all preprocessing steps and algorithmic parameters to enhance reproducibility .
**How can computational chemistry guide the rational modification of EC 281-026-1 for enhanced selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
